Ilmofosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Properties:

Ilmofosine has been studied for its ability to inhibit the growth and proliferation of cancer cells. It is believed to work through multiple mechanisms, including inducing cell death (apoptosis) and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow []. Preclinical studies have shown promise in various cancer types, but clinical trials haven't yielded significant results yet [].

Source

Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Regulatory Approval

Neuroprotective Effects:

Research suggests that Ilmofosine might have neuroprotective properties. Studies have shown it can protect nerve cells from damage caused by stroke, ischemia (lack of blood flow), and excitotoxicity (overactivation of glutamate receptors). These findings indicate potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Immunomodulatory Effects:

Ilmofosine has been shown to modulate the immune system. It can stimulate the activity of natural killer (NK) cells, which play a role in fighting tumors and viruses. This suggests potential applications in boosting the immune system and fighting infections.

Source

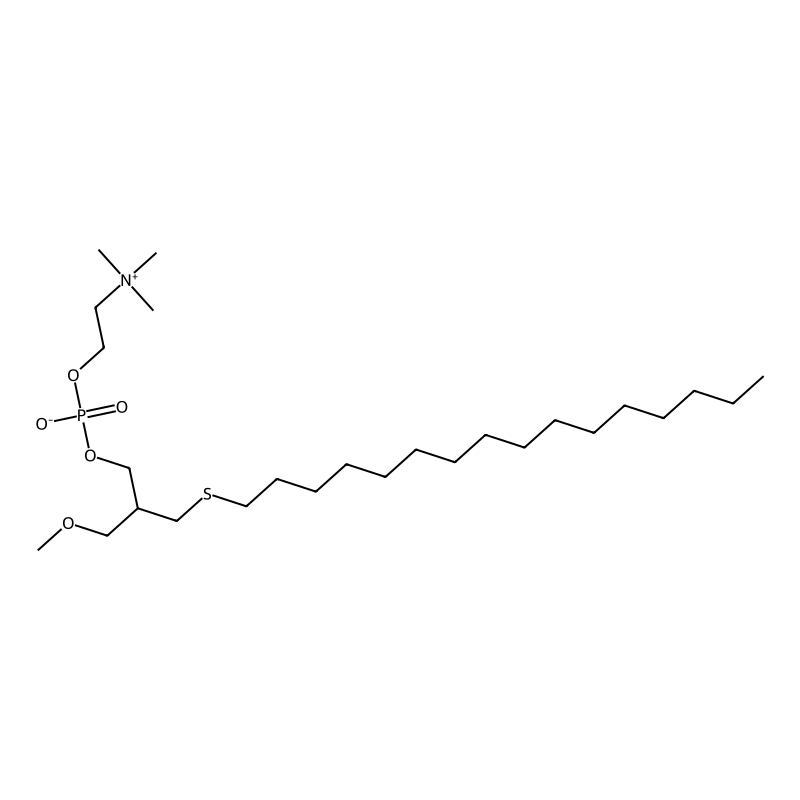

Ilmofosine, also known as BM 41.440, is a synthetic thioether phospholipid that has garnered attention for its potential as an anti-cancer agent. Structurally, it is an analogue of edelfosine, featuring modifications that enhance its biological activity. Specifically, ilmofosine is characterized by a trimethylammonioethyl group and a hexadecylthio group, which contribute to its amphiphilic properties and ability to interact with cellular membranes .

The synthesis of ilmofosine involves several key steps:

- Formation of Thioether Linkage: The reaction between hexadecanethiol and an appropriate alkylating agent leads to the formation of the thioether bond.

- Phosphorylation: The resulting thioether compound is then phosphorylated to introduce the phosphocholine moiety, which is essential for its biological activity.

- Purification: The final product undergoes purification processes to ensure high purity and yield for further biological testing .

Ilmofosine has several applications primarily in oncology and parasitology:

- Cancer Treatment: It is being investigated as a potential treatment for various cancers due to its ability to induce apoptosis and enhance the efficacy of existing chemotherapeutic agents .

- Leishmaniasis Treatment: The compound has shown efficacy against Leishmania species, making it a candidate for treating this neglected tropical disease .

Research has focused on the interactions of ilmofosine with various cellular components, particularly membrane lipids. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and potentially altering signal transduction pathways within cancer cells. Studies have indicated that ilmofosine can modulate membrane fluidity and permeability, which may contribute to its cytotoxic effects on tumor cells .

Ilmofosine shares structural similarities with several other alkyl-lysophospholipids, notably edelfosine and miltefosine. Here are some comparisons highlighting its uniqueness:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ilmofosine | Thioether phospholipid | Anti-cancer; leishmanicidal | Enhanced interaction with membranes |

| Edelfosine | Ether phospholipid | Anti-cancer | Less potent than ilmofosine |

| Miltefosine | Alkyl-lysophospholipid | Anti-leishmanial | Most active against Leishmania |

Ilmofosine's unique thioether linkage provides distinct pharmacological properties compared to its analogues, making it a subject of ongoing research in therapeutic applications.

The synthesis of ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) has been accomplished through several distinct synthetic routes, each employing different strategic approaches to construct the complex thioether phospholipid structure [5]. The most extensively documented traditional synthesis methods involve multi-step sequences that establish the characteristic thioether linkage, methoxymethyl substitution, and phosphocholine head group.

Propenoic Acid Pathway

The primary traditional synthesis route begins with 2-(hydroxymethyl)-2-propenoic acid ethyl ester as the starting material [5]. This pathway proceeds through a carefully orchestrated sequence of transformations. The initial step involves bromination using phosphorus tribromide in ethyl ether to generate the corresponding 2-bromomethyl derivative [5]. This brominated intermediate serves as an electrophilic center for subsequent nucleophilic substitution with hexadecylthiol in the presence of triethylamine, yielding 2-(hexadecylsulfanyl)-2-propenoic acid ethyl ester [5].

The ester functionality is then reduced using diisobutylaluminum hydride to afford 3-(hexadecylsulfanyl)-2-methylene-1-propanol [5]. Methylation of this intermediate with sodium hydride and methyl iodide produces the corresponding methyl ether [5]. The critical hydroboration step employs borane dimethyl sulfide complex followed by oxidation with sodium perborate to establish the required hydroxyl functionality, generating 3-(hexadecylsulfanyl)-2-(methoxymethyl)-1-propanol [5]. The final phosphorylation step utilizes phosphorus trichloride and condensation with choline para-toluenesulfonate to complete the synthesis [5].

Alternative Synthetic Routes

A second traditional approach employs hexadecanol as the starting material through cyclic phosphate methodology [5]. This route involves reaction of hexadecanol with cyclic chlorophosphate ester in the presence of diisopropylethylamine in dichloromethane [5]. The resulting cyclic hexadecyl phosphate undergoes bromination with molecular bromine to yield a mixed 2-bromoethyl hexadecyl bromophosphate ester [5]. Final condensation with trimethylamine in acetonitrile/isopropanol/chloroform mixture furnishes the target phosphorylcholine ester [5].

A third synthetic pathway utilizes (R)-O-benzylglycidol as the chiral starting material [5]. This enantioselective approach involves nucleophilic ring opening with octadecanol using sodium hydride in dimethylformamide, followed by methylation and subsequent debenzylation via catalytic hydrogenation [5]. The resulting primary alcohol undergoes phosphorylation and choline incorporation to complete the synthesis [5].

| Synthesis Route | Starting Material | Key Steps | Final Transformation |

|---|---|---|---|

| Propenoic Acid Pathway | 2-(hydroxymethyl)-2-propenoic acid ethyl ester | Bromination, thiol addition, reduction, methylation, hydroboration | Phosphorylation with choline tosylate |

| Cyclic Phosphate Method | Hexadecanol | Cyclic phosphate formation, bromination | Quaternization with trimethylamine |

| Benzylglycidol Route | (R)-O-benzylglycidol | Ring opening, methylation, debenzylation | Phosphorylation with choline tosylate |

Improved Synthesis Strategies

Stereochemical Control Considerations

The stereochemical aspects of ilmofosine synthesis have received considerable attention, particularly regarding the control of absolute configuration at the glycerol backbone [33]. While ilmofosine is typically employed as a racemic mixture clinically, enantioselective synthetic approaches have been developed to access optically pure materials for mechanistic studies [33]. The improved synthetic strategies focus on utilizing chiral starting materials or implementing asymmetric transformations to achieve stereochemical control [33].

The benzylglycidol-based route represents a significant advancement in stereochemical control, employing (R)-O-benzylglycidol to establish the desired absolute configuration from the outset [5]. This approach eliminates the need for subsequent resolution procedures and ensures consistent stereochemical outcomes throughout the synthetic sequence [5]. The chiral epoxide serves as an effective chiral auxiliary, directing the stereochemical course of subsequent transformations [5].

Raw Material Efficiency Optimization

Significant improvements in raw material efficiency have been achieved through optimization of reaction conditions and reagent stoichiometry [8]. The traditional synthesis often suffered from moderate yields due to incomplete conversions and side reactions [8]. Enhanced protocols have been developed that employ more efficient reducing agents and optimized reaction temperatures to maximize conversion rates [8].

The implementation of phase transfer catalysis conditions for methylation steps has substantially improved the efficiency of alkylation reactions [31]. This modification allows for reduced reagent quantities while maintaining high conversion rates [31]. Additionally, the use of alternative borane sources for hydroboration reactions has provided more consistent and predictable reaction outcomes [8].

Solvent selection optimization has emerged as a critical factor in improving overall synthetic efficiency [31]. The replacement of traditional solvents with more environmentally benign alternatives has been achieved without compromising reaction yields [31]. Green chemistry principles have been incorporated through the development of aqueous-based reaction conditions where feasible [31].

Temperature and Reaction Control Improvements

Enhanced temperature control protocols have been implemented to minimize side reactions and improve selectivity [8]. The traditional synthesis often employed ambient temperature conditions that led to competing reaction pathways [8]. Improved strategies utilize precisely controlled reaction temperatures, particularly during the critical phosphorylation step where temperatures of -20°C are maintained to prevent phosphate hydrolysis [8].

Reaction monitoring techniques have been integrated into improved synthetic protocols to enable real-time optimization [8]. The implementation of in-line analytical methods allows for immediate detection of reaction completion and prevents over-reaction or decomposition of sensitive intermediates [8].

| Optimization Parameter | Traditional Approach | Improved Strategy | Benefit Achieved |

|---|---|---|---|

| Temperature Control | Ambient conditions | Precise temperature regulation | Reduced side reactions |

| Reagent Stoichiometry | Excess reagents | Optimized ratios | Improved efficiency |

| Solvent Selection | Chlorinated solvents | Green alternatives | Environmental benefits |

| Reaction Monitoring | Endpoint analysis | Real-time monitoring | Process optimization |

Structure Modification Effects on Activity Research

Alkyl Chain Length Investigations

Comprehensive structure-activity relationship studies have demonstrated the critical importance of alkyl chain length on biological activity [1] [29]. Research comparing different chain lengths has revealed that compounds with twelve-carbon chains exhibit significantly reduced activity compared to the sixteen-carbon ilmofosine [1]. Studies extending the chain length to fifteen and eighteen carbons have shown enhanced tumor uptake and retention properties [29].

The relationship between chain length and hydrophobic properties directly correlates with membrane insertion capabilities [29]. Compounds with shorter chains (C7-C10) demonstrate rapid clearance and minimal tumor accumulation, while longer chains (C15-C18) show delayed plasma clearance and enhanced tissue retention [29]. The optimal chain length appears to be in the C15-C18 range for maximizing biological activity while maintaining acceptable pharmacokinetic properties [29].

Investigation of branched versus linear alkyl chains has revealed that linear configurations provide superior activity profiles [29]. The linear hexadecyl chain in ilmofosine represents an optimal balance between hydrophobic character and membrane compatibility [29]. Branching at various positions along the alkyl chain consistently results in reduced biological activity [29].

Thioether Versus Ether Linkage Analysis

The thioether linkage in ilmofosine provides significant advantages over conventional ether-linked phospholipids in terms of metabolic stability [32]. Comparative studies have demonstrated that thioether bonds exhibit enhanced resistance to phospholipase-mediated hydrolysis compared to traditional ester linkages [32]. This stability advantage translates to improved in vivo persistence and sustained biological activity [32].

Research examining the electronic properties of sulfur versus oxygen linkages has revealed important differences in molecular conformation and membrane interaction [32]. The larger atomic radius of sulfur creates distinct steric effects that influence membrane insertion dynamics [32]. Additionally, the lower electronegativity of sulfur compared to oxygen alters the electronic distribution within the molecule, affecting intermolecular interactions [32].

Synthesis of various heteroatom-linked analogs has provided insights into the specificity requirements for biological activity [32]. While selenium-containing analogs retain some activity, they generally exhibit reduced potency compared to the sulfur-containing ilmofosine [32]. This suggests that the specific properties of sulfur are optimally suited for the intended biological function [32].

Phosphocholine Head Group Modifications

The quaternary ammonium functionality within the phosphocholine head group has been identified as essential for biological activity [48]. Systematic modification studies have demonstrated that replacement of the trimethylammonium group with hydrogen, primary amino, or tertiary butyl substituents results in complete loss of tumor uptake capability [48]. This finding underscores the critical importance of the positive charge for cellular recognition and uptake mechanisms [48].

Investigation of the distance between the phosphate and nitrogen centers has revealed optimal spacing requirements [41]. Modifications that alter this critical distance through insertion of additional methylene units or conformational constraints result in reduced biological activity [41]. The natural spacing found in phosphocholine appears to be optimally configured for biological recognition [41].

Studies examining alternative head group architectures, including phosphoethanolamine and phosphoserine derivatives, have consistently shown reduced activity compared to the phosphocholine analog [48]. The specific combination of phosphate ester linkage and quaternary ammonium functionality appears to be uniquely suited for the biological targets of ilmofosine [48].

Methoxymethyl Substitution Effects

The methoxymethyl group at the 2-position of the glycerol backbone serves multiple functional roles beyond simple steric effects [30]. Metabolic stability studies have demonstrated that this substitution provides protection against enzymatic hydroxylation and subsequent degradation [30]. The methoxy functionality effectively blocks potential sites of metabolic attack [30].

Comparative studies with hydroxymethyl and other alkoxymethyl derivatives have revealed the optimal nature of the methoxy substitution [30]. While ethoxymethyl and propoxymethyl analogs retain some activity, they generally exhibit reduced potency and altered pharmacokinetic profiles [30]. The methoxy group represents an optimal balance between steric protection and metabolic stability [30].

| Structural Feature | Modification | Activity Effect | Mechanism |

|---|---|---|---|

| Alkyl Chain Length | C12 vs C16 vs C18 | C16-C18 optimal | Membrane insertion dynamics |

| Linkage Type | Thioether vs Ether | Thioether superior | Enzymatic resistance |

| Head Group Charge | Quaternary vs Primary | Quaternary essential | Cellular recognition |

| Methoxy Substitution | Present vs Absent | Present required | Metabolic protection |

Key Intermediates and Critical Reaction Steps

Critical Bromination Intermediate

The 2-bromomethyl derivative represents the first key intermediate in the primary synthetic pathway [5]. This electrophilic species is generated through the action of phosphorus tribromide on the hydroxymethyl starting material [5]. The bromination reaction requires careful control of temperature and reaction time to prevent over-bromination or elimination reactions [5]. The intermediate exhibits moderate stability under anhydrous conditions but readily undergoes nucleophilic substitution with thiol nucleophiles [5].

The formation of this brominated intermediate proceeds through a mechanism involving initial coordination of the hydroxyl oxygen to phosphorus tribromide, followed by nucleophilic attack by bromide ion [8]. The reaction is typically conducted in ethyl ether solvent to maintain anhydrous conditions and prevent hydrolysis of the phosphorus tribromide reagent [8]. Temperature control at 0°C to room temperature is essential to minimize side reactions [8].

Thioether Formation Step

The nucleophilic substitution reaction between hexadecylthiol and the brominated intermediate represents a critical carbon-sulfur bond-forming step [5]. This transformation employs triethylamine as both a base to deprotonate the thiol and as a nucleophile activator [5]. The reaction proceeds through an SN2 mechanism, with the thiol nucleophile attacking the primary bromide center [5].

Optimization of this step has focused on maximizing the nucleophilicity of the thiol while minimizing competing elimination reactions [31]. The use of stronger bases such as sodium hydride has been explored, but triethylamine provides the optimal balance between reactivity and selectivity [31]. Solvent selection is critical, with polar aprotic solvents providing enhanced reaction rates [31].

The stereochemical outcome of this reaction is determined by the mechanism of nucleophilic substitution [5]. The SN2 pathway ensures clean inversion of configuration at the reaction center, providing predictable stereochemical control [5]. This mechanistic understanding has enabled the development of enantioselective variants using chiral auxiliaries [5].

Reduction and Functional Group Manipulation

The reduction of the ester functionality using diisobutylaluminum hydride represents a pivotal transformation in the synthetic sequence [5]. This reduction must be carefully controlled to prevent over-reduction to the corresponding hydrocarbon [5]. Temperature control at -78°C is essential to maintain selectivity for the desired alcohol product [5].

The subsequent methylation reaction employs sodium hydride and methyl iodide under standard Williamson ether synthesis conditions [5]. This transformation requires anhydrous conditions to prevent competing hydrolysis reactions [5]. The use of phase transfer catalysts has been explored as a means to improve reaction efficiency and reduce reagent requirements [8].

Hydroboration-Oxidation Sequence

The hydroboration-oxidation sequence represents one of the most critical transformations in the synthesis [5]. This two-step process converts the alkene functionality to the corresponding alcohol with anti-Markovnikov regioselectivity [5]. The initial hydroboration employs borane dimethyl sulfide complex, which provides good regioselectivity and functional group tolerance [5].

The oxidation step utilizes sodium perborate as a mild oxidizing agent that converts the organoborane intermediate to the alcohol [5]. This reagent choice is critical to prevent over-oxidation or competing side reactions [5]. Alternative oxidizing agents such as hydrogen peroxide have been explored but generally provide inferior results [5].

Phosphorylation and Choline Incorporation

The final phosphorylation step represents the most challenging transformation in the synthetic sequence due to the sensitivity of phosphorus reagents [5]. Phosphorus trichloride is employed as the phosphorylating agent, typically in the presence of triethylamine as a base [5]. The reaction requires strict anhydrous conditions and low temperatures to prevent hydrolysis [5].

The condensation with choline para-toluenesulfonate occurs through nucleophilic attack of the choline nitrogen on the phosphorus center [5]. This quaternization reaction is typically conducted in chloroform solvent at reduced temperatures to maximize yields [5]. The para-toluenesulfonate counterion is displaced during this process, generating the final zwitterionic product [5].

| Critical Step | Key Intermediate | Reaction Conditions | Success Factors |

|---|---|---|---|

| Bromination | 2-bromomethyl derivative | PBr3, ethyl ether, 0°C | Anhydrous conditions |

| Thiol Addition | Thioether ester | Hexadecylthiol, TEA, rt | Nucleophile activation |

| Reduction | Primary alcohol | DIBAL, THF, -78°C | Temperature control |

| Hydroboration | Secondary alcohol | BH3·S(CH3)2, NaBO3 | Regioselectivity |

| Phosphorylation | Final product | POCl3, choline tosylate, -20°C | Moisture exclusion |

Ilmofosine functions as a potent and selective protein kinase C inhibitor with well-characterized inhibitory properties. The compound demonstrates competitive inhibition of PKC activity with respect to phosphatidylserine, exhibiting an apparent Ki value of approximately 6.4 microM [1]. Research has established that ilmofosine shows an IC50 value of 560 nM for PKC inhibition, positioning it as a competitive inhibitor at the regulatory site of the enzyme [2].

The selectivity profile of ilmofosine reveals its specificity for PKC over other protein kinases. Studies have demonstrated that the compound does not inhibit myosin light chain kinase or cAMP-dependent protein kinase, indicating a specific mode of action targeting the PKC system [1]. This selectivity is particularly important for understanding the compound's mechanism of action and therapeutic potential.

Mechanistic studies have shown that ilmofosine inhibits PKC activated by both diolein and 12-O-tetradecanoylphorbol-13-acetate (TPA) without affecting the binding of [3H]phorbol-12,13-dibutyrate to the enzyme [1]. This finding suggests that the compound interferes with PKC activity through a mechanism that does not involve direct competition with phorbol ester binding sites.

The compound's ability to modulate PKC-dependent cellular processes has been demonstrated in various experimental systems. Ilmofosine effectively blocks TPA-induced depletion of soluble PKC in HL60 and KG-1 cells, which are responsive to TPA-mediated differentiation, but shows no effect in K562 cells that are resistant to TPA [1]. This differential response pattern provides insights into the cellular contexts where PKC inhibition by ilmofosine is most effective.

Cell Cycle Regulation Mechanisms

Ilmofosine exerts profound effects on cell cycle progression through its ability to induce G2 phase arrest. Research has demonstrated that the compound causes dose-dependent accumulation of CA46 cells in the G2 phase of the cell cycle [3]. This G2 arrest is directly correlated with the suppression of CDC2 kinase activation, representing a key mechanism through which ilmofosine disrupts normal cell division processes.

The molecular basis of ilmofosine-induced G2 arrest involves specific interference with the CDC2/cyclin B1 complex formation and regulation. Studies have shown that ilmofosine does not directly affect CDC2 kinase activity in vitro, indicating an indirect mechanism of action [3]. This finding suggests that the compound influences upstream regulatory processes that control CDC2 activation rather than directly inhibiting the kinase itself.

A critical distinguishing feature of ilmofosine-induced G2 arrest is the failure of treated cells to accumulate hyperphosphorylated CDC2/cyclin B1 complexes. This contrasts markedly with G2 arrest induced by DNA-damaging agents such as nitrogen mustard or ionizing radiation, which typically result in hyperphosphorylated CDC2/cyclin B1 complex accumulation [3]. Instead, ilmofosine treatment leads to CDC2 dephosphorylation and decreased cyclin B1 protein levels as cells become arrested in G2 phase.

The mechanism underlying ilmofosine's effects on cell cycle regulation appears to involve down-regulation of CDC2 kinase activation through interference with CDC2/cyclin B1 complex formation [3]. This represents a novel mechanism of cell cycle control that differs from conventional DNA damage-induced checkpoint responses. The compound's ability to disrupt normal cyclin B1 protein stability and CDC2 phosphorylation patterns provides insights into alternative pathways for cell cycle regulation.

Research has further demonstrated that the cell cycle effects of ilmofosine are mediated through its PKC inhibitory activity. The compound's ability to modulate ras-mediated fos expression through PKC inhibition has been documented, indicating that PKC-dependent signaling pathways play crucial roles in the cell cycle regulatory effects observed with ilmofosine treatment [4].

Cell Death Induction Pathways

Ilmofosine induces programmed cell death through multiple interconnected pathways, with apoptosis being a primary mechanism of cytotoxicity. Studies have demonstrated that the compound shows selective toxicity toward activated T-lymphocytes while sparing resting T-cells, indicating a preferential targeting of metabolically active cells [5] [6].

The apoptotic response induced by ilmofosine involves characteristic features of programmed cell death, including DNA fragmentation through internucleosomal cleavage and morphological changes consistent with apoptosis [5]. Research has shown that approximately 25% of activated T-cells undergo apoptosis following 24-hour treatment with 10 μM ilmofosine, compared to significantly higher levels of apoptosis (46-61%) observed in leukemic T-cell lines under similar conditions [6].

Mechanistic studies have revealed that ilmofosine-induced apoptosis involves disruption of mitochondrial transmembrane potential and production of reactive oxygen species in activated T-cells [5]. This mitochondrial dysfunction represents a key early event in the apoptotic cascade triggered by the compound. The specificity of these effects for activated versus resting lymphocytes correlates with differential uptake of the compound, as [3H]-ilmofosine uptake is much greater in activated T-cells compared to resting lymphocytes [6].

The Fas receptor/ligand system plays a significant role in ilmofosine-induced apoptosis. Research has demonstrated that the compound induces an increase in Fas ligand mRNA expression in activated T-lymphocytes [5]. Furthermore, treatment with blocking anti-Fas antibodies partially inhibits ilmofosine-induced apoptosis, confirming the involvement of Fas-mediated death signaling pathways [6].

Comparative analysis with other alkylphospholipids reveals that ilmofosine shares similar apoptotic capacity with ET-18-OCH3 (edelfosine) in activated T-cells, while the phospholipid analogue hexadecylphosphocholine (miltefosine) fails to promote this response [6]. This differential activity pattern among structurally related compounds provides insights into the specific molecular requirements for apoptosis induction.

The cellular uptake mechanisms underlying ilmofosine's apoptotic effects have been characterized through studies showing that the compound's cytotoxic activity correlates with its ability to accumulate within target cells [5]. This relationship between uptake and biological activity suggests that membrane interactions and intracellular accumulation are critical determinants of the compound's apoptotic potential.

Cell Membrane Fluidity Interference Actions

Ilmofosine exerts significant effects on cellular membrane properties through its amphiphilic chemical structure and membrane-active properties. As a thioether phospholipid derivative, the compound possesses both hydrophilic and hydrophobic regions that enable it to integrate into lipid bilayers and modify membrane dynamics [7].

Research has demonstrated that ilmofosine treatment increases membrane permeability and fluidity in tumor cells in a concentration-dependent manner [7]. These membrane effects represent a direct consequence of the compound's physicochemical properties, particularly its long hexadecyl chain and phosphocholine head group, which allow it to intercalate into membrane structures and alter their biophysical characteristics.

The membrane-perturbing effects of ilmofosine have been characterized through studies showing that the compound affects membrane integrity without causing immediate cytolytic damage [8]. Research using vital dyes such as SYTOX green has demonstrated that even at concentrations that completely abrogate cell viability (40 μM), ilmofosine produces only modest increases in membrane permeabilization (approximately 10% compared to complete permeabilization with detergents) [8].

The selective nature of ilmofosine's membrane effects has been documented through comparative studies with other membrane-active compounds. Unlike some alkylphospholipids that cause rapid membrane disruption, ilmofosine appears to exert more subtle effects on membrane organization that preserve basic membrane integrity while altering functional properties [9].

Studies investigating the relationship between membrane effects and cytotoxicity have shown that ilmofosine's primary action on cell membranes involves interference with membrane-associated signaling processes rather than gross membrane destabilization [9]. This finding suggests that the compound's therapeutic effects result from specific interactions with membrane-bound proteins and signaling complexes rather than non-specific membrane damage.

The membrane-targeting properties of ilmofosine have been linked to its selective accumulation in specific cell types and its preferential toxicity toward transformed cells [7]. Research has demonstrated that multidrug-sensitive cells show 3-4 fold greater sensitivity to ilmofosine compared to multidrug-resistant cells, suggesting that membrane composition and transport properties influence the compound's biological activity.

Protein Phosphorylation Signal Regulation

Ilmofosine exerts broad regulatory effects on protein phosphorylation networks through its primary mechanism as a PKC inhibitor and secondary effects on downstream signaling cascades. The compound's ability to modulate phosphorylation-dependent signaling represents a key mechanism underlying its diverse biological activities [10].

Research has demonstrated that ilmofosine inhibits phosphatidylserine/Ca2+-dependent phosphorylation of multiple protein substrates in cellular systems [1]. Studies using solubilized homogenates from HL60 and KG-1 cells have shown that the compound blocks phosphorylation of several common proteins in PKC-responsive cell lines while affecting apparently distinct protein phosphorylation patterns in PKC-resistant K562 cells [1].

The compound's effects on protein phosphorylation extend to regulation of transcription factor activity, particularly in the context of ras-mediated gene expression. Ilmofosine has been shown to inhibit ras-induced c-fos expression through PKC-dependent mechanisms, demonstrating its ability to modulate transcriptional responses controlled by phosphorylation-dependent signaling pathways [4].

Mechanistic studies have revealed that ilmofosine's regulation of protein phosphorylation involves both direct effects on PKC activity and indirect consequences of altered cellular signaling networks. The compound's ability to prevent TPA-induced PKC translocation and activation provides a molecular basis for understanding how PKC inhibition translates into broad changes in cellular phosphorylation patterns [1].

Research investigating the specificity of ilmofosine's phosphorylation regulatory effects has shown that the compound selectively modulates PKC-dependent signaling while preserving other kinase-mediated phosphorylation events [1]. This selectivity is critical for understanding the compound's therapeutic potential and its ability to target specific cellular processes without causing global disruption of protein phosphorylation networks.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic